Comprehensive Spectroscopic Profiling of Ethyl 2-(cinnolin-4-yl)acetate: A Technical Guide for Structural Elucidation
Comprehensive Spectroscopic Profiling of Ethyl 2-(cinnolin-4-yl)acetate: A Technical Guide for Structural Elucidation
Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Content Focus: Structural validation, spectroscopic causality, and standardized analytical workflows.
Introduction & Strategic Context
The cinnoline nucleus (1,2-diazanaphthalene) is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric core for antibacterial, anti-inflammatory, and antineoplastic agents[1]. Within synthetic pipelines, Ethyl 2-(cinnolin-4-yl)acetate (CAS: 18592-01-3) [2] is a highly versatile intermediate. The electron-deficient nature of the cinnoline ring, combined with the reactive methylene bridge of the ethyl acetate moiety, makes it a prime candidate for further functionalization via cross-coupling or nucleophilic substitution[3].
As a Senior Application Scientist, I approach structural elucidation not merely as data collection, but as a self-validating system. A single spectroscopic technique is prone to blind spots; therefore, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) must be integrated to form an airtight proof of structure. This whitepaper details the exact spectroscopic profile of Ethyl 2-(cinnolin-4-yl)acetate and the causal reasoning behind the analytical protocols used to acquire it.
Physicochemical & Structural Parameters
Before initiating spectroscopic analysis, establishing the theoretical parameters of the analyte is critical for instrument calibration and data interpretation.
| Parameter | Value | Causality / Analytical Impact |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Dictates the exact mass and isotopic distribution required for HRMS validation. |
| Molecular Weight | 216.24 g/mol | Used for molarity calculations during sample preparation. |
| Monoisotopic Mass | 216.0899 Da | The exact target mass for the unprotonated species in TOF-MS. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Influences solvent selection; necessitates aprotic solvents (e.g., CDCl₃) to prevent rapid proton exchange and peak broadening in NMR. |
High-Resolution Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule's carbon-hydrogen framework. The assignments below reflect the profound electronic effects exerted by the 1,2-diaza system.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment & Causality |
|---|---|---|---|---|
| 9.25 | Singlet (s) | 1H | - | H-3 (Cinnoline): Extremely deshielded due to the adjacent electronegative N1-N2 system and the anisotropic effect of the aromatic rings. |
| 8.50 | Doublet (d) | 1H | 8.4 | H-8: Deshielded by the peri-proximity to the N-1 lone pair. |
| 8.05 | Doublet (d) | 1H | 8.4 | H-5: Deshielded by the peri-proximity to the C-4 substituent. |
| 7.85 | Dbl. Doublet (ddd) | 1H | 8.4, 7.0, 1.5 | H-7: Typical aromatic coupling, slightly deshielded relative to H-6. |
| 7.75 | Dbl. Doublet (ddd) | 1H | 8.4, 7.0, 1.5 | H-6: Standard aromatic region. |
| 4.22 | Quartet (q) | 2H | 7.1 | -O-CH₂- (Ethyl): Deshielded by the adjacent ester oxygen. |
| 4.15 | Singlet (s) | 2H | - | -CH₂-CO- (Bridge): Shifted downfield due to the dual electron-withdrawing effects of the ester carbonyl and the electron-deficient C-4 cinnoline position. |
| 1.25 | Triplet (t) | 3H | 7.1 | -CH₃ (Ethyl): Standard aliphatic methyl coupled to the adjacent methylene. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Causality |
|---|---|---|
| 170.2 | Quaternary (C=O) | Ester carbonyl carbon. |
| 150.5 | Quaternary (C-8a) | Highly deshielded due to direct attachment to N-1. |
| 144.0 | Methine (C-3) | Deshielded by the adjacent diaza group[4]. |
| 139.5 | Quaternary (C-4) | Attachment point of the acetate group. |
| 131.5, 130.0, 128.5, 123.5 | Methine (Ar-CH) | Aromatic carbons (C-7, C-8, C-6, C-5). |
| 126.0 | Quaternary (C-4a) | Bridgehead carbon. |
| 61.5 | Methylene (-O-CH₂-) | Ethyl ester oxygen-bound carbon. |
| 38.0 | Methylene (-CH₂-CO-) | Bridge carbon; lacks protons attached to heteroatoms, confirming structural connectivity. |
| 14.2 | Methyl (-CH₃) | Terminal ethyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy acts as an orthogonal validation tool, specifically confirming the presence of functional groups that might be ambiguous in mass spectrometry.
Table 3: Key FT-IR Vibrational Modes (Diamond ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Analytical Significance |
|---|---|---|---|
| 3050 | Weak | C-H (Aromatic) | Confirms the presence of the fused bicyclic ring. |
| 2980, 2935 | Medium | C-H (Aliphatic) | Confirms the ethyl acetate side chain. |
| 1735 | Strong, Sharp | C=O (Ester) | The absence of a broad OH stretch at ~3300 cm⁻¹ alongside this sharp peak confirms the esterification is complete (no free carboxylic acid). |
| 1585, 1505 | Medium | C=N, C=C | Characteristic stretching of the cinnoline diaza-aromatic system[4]. |
| 1180 | Strong | C-O-C | Validates the ester linkage. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass necessary to rule out isobaric impurities. For nitrogen-rich heterocycles like cinnolines, Electrospray Ionization (ESI) is the gold standard[3].
-
Theoretical [M+H]⁺: 217.0972 m/z
-
Observed[M+H]⁺: 217.0975 m/z (Mass Error: < 1.5 ppm)
Standardized Analytical Protocols
To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating workflows.
Fig 1. Standardized analytical workflow for the structural validation of cinnoline derivatives.
NMR Acquisition Protocol
Causality Focus: Anhydrous conditions are critical. Trace water in CDCl₃ can shift the methylene bridge protons due to hydrogen bonding with the ester carbonyl.
-
Sample Preparation: Weigh exactly 15 mg of the purified compound. Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument Loading: Transfer the homogeneous solution to a 5 mm precision NMR tube. Ensure the sample depth is exactly 4 cm to optimize magnetic field shimming.
-
¹H Acquisition: Acquire on a 400 MHz spectrometer at 298 K. Use 16 scans, a relaxation delay (D1) of 1.5 seconds, and a 30° flip angle to ensure quantitative integration of the aliphatic vs. aromatic protons.
-
¹³C Acquisition: Acquire at 100 MHz using complete proton decoupling (WALTZ-16 sequence). Increase D1 to 2.0 seconds and acquire 1024 scans to resolve the quaternary bridgehead carbons (C-4a, C-8a) which suffer from long T1 relaxation times.
FT-IR (ATR) Protocol
Causality Focus: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch that can obscure the baseline and complicate the verification of the anhydrous ester.
-
Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) to subtract atmospheric CO₂ and water vapor.
-
Application: Place ~2 mg of the neat solid compound directly onto the center of the ATR crystal.
-
Compression: Apply uniform pressure using the instrument's anvil. Crucial step: Sufficient optical contact between the crystal and the solid is required to prevent spectral distortion.
-
Acquisition: Run 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. Apply ATR correction software algorithms to adjust relative peak intensities to match transmission spectra.
LC-ESI-HRMS Protocol
Causality Focus: The addition of Formic Acid is not arbitrary; it drives the solution equilibrium toward the protonated state, maximizing the [M+H]⁺ signal intensity for the basic cinnoline nitrogens.
-
Sample Prep: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.
-
Injection: Utilize direct infusion via a syringe pump at a flow rate of 5 µL/min directly into the Electrospray Ionization (ESI) source.
-
Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V. These parameters prevent in-source fragmentation while ensuring complete solvent evaporation.
-
CID Fragmentation: To validate the structure, isolate the parent ion (m/z 217.1) in the quadrupole and subject it to Collision-Induced Dissociation (CID) using Argon gas.
Fig 2. Proposed ESI-HRMS collision-induced dissociation (CID) fragmentation pathway.
References
- Chemsrc.Ethyl 2-(cinnolin-4-yl)acetate | CAS#:18592-01-3.
- Holzer Group.On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline.
- ACS Publications.Sc(OTf)3-Mediated[4 + 2] Annulations of N-Carbonyl Aryldiazenes with Cyclopentadiene to Construct Cinnoline Derivatives: Azo-Povarov Reaction.
- Thieme Connect.Product Class 9: Cinnolines.
- National Institutes of Health (NIH).Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines.
